N-cycloheptyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a cycloheptyl group, and a methanesulfonyl group attached to a 3-methylphenyl moiety.
Properties
Molecular Formula |
C21H32N2O3S |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
N-cycloheptyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H32N2O3S/c1-17-7-6-8-18(15-17)16-27(25,26)23-13-11-19(12-14-23)21(24)22-20-9-4-2-3-5-10-20/h6-8,15,19-20H,2-5,9-14,16H2,1H3,(H,22,24) |
InChI Key |
NTBPUJUOJWZIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the cycloheptyl group, and attachment of the methanesulfonyl group to the 3-methylphenyl moiety. One common method involves the use of palladium and rhodium hydrogenation for the reduction of pyridine and the removal of metalation groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium or rhodium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or rhodium catalysts, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives.
Scientific Research Applications
N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit soluble epoxide hydrolase, leading to elevated levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cycloheptyl-1-(methylsulfonyl)-3-piperidinecarboxamide
- N-Cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Uniqueness
N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit soluble epoxide hydrolase sets it apart from other similar compounds, making it a valuable candidate for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
